N-Formyl-Met-Trp

Immunology GPCR Pharmacology Cell Signaling

Researchers using fMLF for FPR activation often encounter maximal receptor stimulation that obscures nuanced signaling gradients and desensitization kinetics. N-Formyl-Met-Trp (fMW) is a formylated dipeptide FPR1 agonist offering intermediate potency (EC50 1 nM) with ~5-fold higher FPR1 selectivity over fMLF, enabling graded dose-response studies. • FPR1-selective chemotactic dipeptide; Trp residue confers quantifiable selectivity benchmark for SAR and pharmacophore modeling • Defined substrate for N-formylmethionine aminopeptidase (KM 0.71 mM); >90% activity loss upon deformylation provides rigorous control • Predicted LogP 1.48, aqueous solubility 905.7 mg/L for computational library calibration

Molecular Formula C17H21N3O4S
Molecular Weight 363.4 g/mol
Cat. No. B15088892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Met-Trp
Molecular FormulaC17H21N3O4S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC=O
InChIInChI=1S/C17H21N3O4S/c1-25-7-6-14(19-10-21)16(22)20-15(17(23)24)8-11-9-18-13-5-3-2-4-12(11)13/h2-5,9-10,14-15,18H,6-8H2,1H3,(H,19,21)(H,20,22)(H,23,24)
InChIKeyAAIWVNZNCMTTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-Met-Trp: FPR Agonist Research Tool


N-Formyl-Met-Trp (fMW; CAS 60189-52-8) is a formylated dipeptide that functions as a pathogen-associated molecular pattern (PAMP) recognized by formyl peptide receptors (FPRs) on phagocytes . As an FPR agonist, it triggers chemotaxis and immune cell activation, serving as a model compound in innate immunity research . Its smaller size and distinct amino acid composition (Met-Trp) differentiate it from the prototypical tripeptide agonist fMLF (Met-Leu-Phe) [1].

N-Formyl-Met-Trp Irreplaceability


Although N-Formyl-Met-Trp (fMW) and N-Formyl-Met-Leu-Phe (fMLF) are both formylated peptide agonists of the formyl peptide receptor (FPR) family, their functional and signaling profiles are not interchangeable. Differences in peptide length (dipeptide vs. tripeptide) and C-terminal residue (tryptophan vs. phenylalanine) result in altered receptor selectivity, biased signaling, and distinct potency hierarchies . Specifically, the Trp residue in fMW confers approximately 5-fold higher FPR1 selectivity compared to fMLF . Direct substitution without accounting for these parameters can lead to irreproducible data and misinterpretation of downstream biological effects .

N-Formyl-Met-Trp Selection Evidence


Comparative FPR1 Agonist Potency

In direct functional comparison, N-Formyl-Met-Trp (fMW) demonstrates an intermediate potency at the FPR1 receptor relative to the canonical tripeptide fMLF and the synthetic hexapeptide WKYMVm. fMW exhibits an EC50 of 1 nM for FPR1 activation, which is 10-fold less potent than fMLF (EC50 0.1 nM) but establishes a defined potency rank order for experimental design .

Immunology GPCR Pharmacology Cell Signaling

C-Terminal Tryptophan and FPR1 Selectivity

The C-terminal amino acid directly influences receptor engagement. Comparative analysis indicates that the tryptophan (Trp) residue in N-Formyl-Met-Trp confers approximately 5-fold higher selectivity for the FPR1 receptor compared to the phenylalanine (Phe) residue found in the comparator fMLF . This is attributed to enhanced hydrophobic burial within the FPR1 binding pocket .

Structural Biology Receptor Pharmacology Drug Design

N-Formylation Requirement for Activity

The N-formyl group is a critical determinant for receptor recognition and activation. Direct evidence shows that removal of the formyl group to yield non-formylated Met-Trp results in a >90% loss of biological activity compared to the target compound N-Formyl-Met-Trp . This quantifies the essential role of the formyl moiety.

Biochemistry Innate Immunity Post-Translational Modification

Aminopeptidase Substrate Kinetics

N-Formyl-Met-Trp serves as a characterized substrate for N-formylmethionine aminopeptidase (EC 3.4.19.7) with a reported Michaelis constant (KM) of 0.71 mM [1]. This is distinct from a related substrate, N-Formyl-Met 2-naphthylamide, which has a KM of 1.7 mM [1]. This quantitative data defines its utility in enzyme kinetic studies.

Enzymology Peptide Metabolism Assay Development

Vendor Purity and Identity Specifications

Commercially available N-Formyl-Met-Trp (Sigma Aldrich Product F6128) is supplied with a specified purity of ≥90% as determined by HPLC [1]. The material is characterized as an off-white to tan crystalline solid with a molecular formula of C17H21N3O4S and a molecular weight of 363.43 g/mol [1]. Proper storage is specified at -20°C [1].

Analytical Chemistry Quality Control Procurement

Predicted Physicochemical Profile

In silico predictions using the ACD/Labs Percepta platform estimate a LogP of 1.48 and a water solubility of 905.7 mg/L at 25°C for N-Formyl-Met-Trp . These predicted values provide a useful reference point for comparing the drug-like properties of fMW with other formylated peptide analogs .

Computational Chemistry ADME Drug Discovery

N-Formyl-Met-Trp Application Scenarios


FPR1-Selective Signaling in Phagocytes

Researchers requiring an agonist with a defined, intermediate potency (EC50 1 nM) and a 5-fold higher selectivity for FPR1 over fMLF should select N-Formyl-Met-Trp . Its use can help avoid maximal FPR1 activation that may occur with the more potent fMLF, allowing for a more nuanced investigation of receptor-proximal signaling events and receptor desensitization mechanisms in neutrophils or transfected cell lines .

SAR Studies of Formylated Peptides

The compound serves as a key tool in SAR studies aiming to understand the contributions of peptide length and C-terminal amino acid identity to receptor binding. The direct, quantitative evidence that the Trp residue confers a 5-fold increase in FPR1 selectivity compared to the Phe in fMLF provides a precise benchmark for evaluating novel FPR ligand designs . Furthermore, the >90% activity loss upon deformylation provides a critical control for assessing the importance of the N-terminal modification .

Aminopeptidase Assay Development

Investigators focusing on N-formylmethionine aminopeptidase (EC 3.4.19.7) can utilize N-Formyl-Met-Trp as a defined natural substrate with a known KM of 0.71 mM . This provides a distinct kinetic profile compared to synthetic substrates like N-Formyl-Met 2-naphthylamide (KM 1.7 mM), making it suitable for comparative studies or for developing assays that more closely mimic physiological substrate processing .

Computational Modeling and Ligand Screening

For computational chemists performing molecular docking or building pharmacophore models of the FPR1 binding site, the predicted physicochemical properties (LogP 1.48, aqueous solubility 905.7 mg/L) offer a validated, quantifiable basis for defining the chemical space of a known FPR1-selective dipeptide ligand [1]. This information can be used to calibrate scoring functions and filter virtual libraries for compounds with similar property profiles.

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